Enhanced Acidity via Ortho‑Contiguous Difluoro Substitution: pKa Comparison with 2,5‑Difluoro and Non‑fluorinated Analogues
2,3‑Difluoro‑4‑nitrobenzoic acid (CAS 1806370-35-3) exhibits a predicted pKa of 2.03 ± 0.13, making it a significantly stronger acid than its 2,5‑difluoro regioisomer (pKa 2.05‑2.64), its non‑fluorinated counterpart 4‑nitrobenzoic acid (pKa 3.41), and the nitro‑deficient 2,3‑difluorobenzoic acid (pKa 2.93) . The ortho‑contiguous fluorine arrangement amplifies the electron‑withdrawing effect via a combination of inductive stabilization and the ortho‑effect, resulting in a 1.4‑log unit increase in acidity compared to 4‑nitrobenzoic acid and a ~0.9‑log unit increase relative to the non‑nitro analogue [1]. This enhanced acidity directly correlates with improved aqueous solubility of the carboxylate form, more efficient coupling reactions under mildly basic conditions, and altered permeability profiles in derived molecules.
| Evidence Dimension | Acidity (pKa, predicted) |
|---|---|
| Target Compound Data | 2.03 ± 0.13 |
| Comparator Or Baseline | 2,5-Difluoro-4-nitrobenzoic acid: 2.05-2.64; 4-Nitrobenzoic acid: 3.41; 2,3-Difluorobenzoic acid: 2.93 |
| Quantified Difference | ΔpKa = -1.38 (vs. 4-nitrobenzoic acid); ΔpKa = -0.90 (vs. 2,3-difluorobenzoic acid); ΔpKa = -0.02 to -0.61 (vs. 2,5-difluoro-4-nitrobenzoic acid) |
| Conditions | Predicted pKa using ACD/Labs or similar fragment-based methods; experimental values for comparators from chemical databases. |
Why This Matters
Lower pKa translates to better solubility of the carboxylate in aqueous buffers (pH 7.4) and more efficient amide/ester coupling under mild conditions, reducing side-product formation in library synthesis.
- [1] Wikipedia. 4-Nitrobenzoic acid. pKa: 3.41 (in water). CAS: 62-23-7. View Source
